A Comprehensive Technical Guide to 9,10-Diethoxy-2-ethylanthracene
A Comprehensive Technical Guide to 9,10-Diethoxy-2-ethylanthracene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Anthracene Derivative
The anthracene core, a simple three-ring aromatic system, has served as a foundational scaffold for a vast array of functional molecules. Its inherent photophysical properties and amenability to chemical modification have propelled its derivatives into diverse fields, from materials science to medicinal chemistry. This guide focuses on a specific, yet important, derivative: 9,10-Diethoxy-2-ethylanthracene. While not as extensively characterized in publicly available literature as some of its parent compounds, its unique substitution pattern suggests a tailored set of properties that are of significant interest to the scientific community. This document aims to provide a consolidated and in-depth technical overview of 9,10-Diethoxy-2-ethylanthracene, drawing upon available data and leveraging knowledge of structurally related compounds to offer a holistic understanding for researchers and developers.
Core Identification and Chemical Identity
The unique identity of a chemical compound is unequivocally established by its CAS number. For the subject of this guide, the core identification details are as follows:
| Identifier | Value |
| Chemical Name | 9,10-Diethoxy-2-ethylanthracene |
| CAS Number | 205515-07-7[1] |
| Molecular Formula | C₂₀H₂₂O₂[1] |
| Molecular Weight | 294.39 g/mol [1] |
| Canonical SMILES | CCOc1c2ccc(cc2c(c2c1cccc2)OCC)CC |
| InChI Key | Information not available |
Physicochemical Properties: A Blend of Aromaticity and Alkoxy Functionality
The physicochemical properties of 9,10-Diethoxy-2-ethylanthracene are dictated by the interplay between the rigid, planar anthracene core and the flexible ethoxy and ethyl substituents. These groups influence its solubility, melting and boiling points, and its interaction with electromagnetic radiation.
Table of Physicochemical Properties:
| Property | Value | Notes |
| Appearance | Light yellow powder[1] | |
| Melting Point | Data not available | The related compound, 9,10-Diethoxyanthracene, has a reported melting point range of 141-153°C[2][3]. The addition of the ethyl group may slightly alter this value. |
| Boiling Point | Data not available | The structurally distinct but related 9,10-Diethylanthracene has a reported boiling point of 391.8°C at 760 mmHg[4]. This should be considered a very rough estimate. |
| Solubility | Reported to have "better solubility"[1]. | As a substituted polycyclic aromatic hydrocarbon, it is expected to be soluble in nonpolar organic solvents like toluene, chloroform, and dichloromethane, with limited solubility in polar solvents. Quantitative data is not readily available. |
| Peak Absorption (λmax) | 366 nm, 383 nm, 406 nm[1] | These absorption peaks in the near-UV and visible regions are characteristic of the substituted anthracene chromophore and are crucial for its application as a photosensitizer. |
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis provides invaluable information about the structure and bonding within a molecule. While specific spectra for 9,10-Diethoxy-2-ethylanthracene are not widely published, data for the closely related 9,10-Diethoxyanthracene can serve as a useful reference point for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 9,10-Diethoxy-2-ethylanthracene, one would expect to see characteristic signals for the aromatic protons, the ethoxy groups, and the ethyl group.
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¹H NMR (Predicted):
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Aromatic Region (approx. 7.0-8.5 ppm): A complex pattern of signals corresponding to the protons on the anthracene core. The substitution pattern will lead to distinct splitting patterns.
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Ethoxy Group (approx. 4.0-4.5 ppm, quartet and 1.3-1.6 ppm, triplet): A quartet for the -OCH₂- protons coupled to the methyl protons, and a triplet for the -CH₃ protons.
-
Ethyl Group (approx. 2.5-2.8 ppm, quartet and 1.2-1.4 ppm, triplet): A quartet for the benzylic -CH₂- protons coupled to the methyl protons, and a triplet for the -CH₃ protons.
-
-
¹³C NMR:
-
A ¹³C NMR spectrum for 9,10-Diethoxyanthracene is available on PubChem and can be used as a comparative reference for the aromatic carbon signals.[5] Additional signals would be expected for the ethyl group carbons in 9,10-Diethoxy-2-ethylanthracene.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Expected IR Peaks:
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~3050 cm⁻¹: Aromatic C-H stretching.
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~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy and ethyl groups.
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~1620 and ~1450 cm⁻¹: Aromatic C=C stretching vibrations.
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~1250-1000 cm⁻¹: C-O stretching from the ethoxy groups.
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~850 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern on the aromatic rings.
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FTIR and ATR-IR spectra for 9,10-Diethoxyanthracene are available on PubChem and can provide a good comparison.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 9,10-Diethoxy-2-ethylanthracene, the molecular ion peak ([M]⁺) would be expected at m/z = 294.39.
Synthesis and Chemical Reactivity
Conceptual Synthetic Workflow
A potential synthetic route could start with a commercially available substituted anthracene or involve the functionalization of the anthracene core.
Caption: A conceptual workflow for the synthesis of 9,10-Diethoxy-2-ethylanthracene.
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for constructing substituted aromatic systems and could be employed in a synthetic strategy.[6]
Applications and Areas of Interest
The known and potential applications of 9,10-Diethoxy-2-ethylanthracene are rooted in the unique properties of the substituted anthracene scaffold.
Photosensitizer
The primary documented application of 9,10-Diethoxy-2-ethylanthracene is as a universal sensitizer for both radical and cationic photopolymerization systems.[1] Its strong absorption in the near-UV and visible regions allows it to efficiently absorb light and transfer energy to a photoinitiator, thereby initiating the polymerization process. The ethoxy and ethyl groups contribute to its enhanced solubility in organic media, a desirable property for formulation.[1]
Potential in Organic Electronics
Anthracene derivatives are widely investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[7][8] The 9,10-disubstitution pattern can be used to tune the electronic and photophysical properties of the anthracene core. The introduction of alkoxy groups at these positions is known to influence the HOMO and LUMO energy levels, which are critical parameters for charge injection and transport in electronic devices.
Fluorescent Probes and Biological Imaging
The inherent fluorescence of the anthracene core makes its derivatives attractive candidates for the development of fluorescent probes. The ethyl and ethoxy substituents can be further functionalized to introduce specific binding moieties, allowing for the targeted imaging of biological molecules or cellular components. The improved solubility of this derivative could be advantageous for its use in biological systems.
Drug Development and Medicinal Chemistry
Anthracene-based compounds have a long history in medicinal chemistry, with some derivatives exhibiting anticancer and other biological activities.[7][9] The ability to functionalize the anthracene scaffold allows for the creation of diverse chemical libraries for drug discovery screening. The specific substitution pattern of 9,10-Diethoxy-2-ethylanthracene may confer unique biological properties that warrant further investigation.
Safety and Handling
A specific Safety Data Sheet (SDS) for 9,10-Diethoxy-2-ethylanthracene was not found in the available literature. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical with incompletely characterized toxicological properties. General safety precautions for handling substituted polycyclic aromatic hydrocarbons should be strictly followed.
General Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Wear chemically resistant gloves.
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
First Aid Measures (General Recommendations for Anthracene Derivatives):
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds such as 9,10-Dibutoxyanthracene.[10]
Conclusion and Future Outlook
9,10-Diethoxy-2-ethylanthracene represents a promising, yet under-characterized, member of the vast family of anthracene derivatives. Its documented role as a photosensitizer highlights its utility in industrial applications. Furthermore, its structural features suggest significant potential in the realms of organic electronics, bio-imaging, and medicinal chemistry. The key to unlocking this potential lies in further, detailed characterization of its physicochemical and biological properties. This guide has aimed to provide a comprehensive starting point for researchers by consolidating the available data and providing a framework for future investigation. As new research emerges, the full scope of applications for this versatile molecule will undoubtedly be revealed.
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Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. (2023). RSC Advances. [Link]
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Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Semantic Scholar. [Link]
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Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (2015). Scirp.org. [Link]
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Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals. National Center for Biotechnology Information. [Link]
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Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. (2011). Applied Physics Letters. [Link]
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Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives. (1998). Journal of Medicinal Chemistry. [Link]
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9,10-dihydroanthracene. Organic Syntheses. [Link]
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Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. (2015). Journal of Materials Chemistry C. [Link]
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Anthracene, 9,10-diethoxy-2-ethyl-. Appchem. [Link]
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Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. ResearchGate. [Link]
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Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. CDN. [Link]
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Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. (2025). Beilstein Journals. [Link]
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Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). MDPI. [Link]
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Anthracene, 9,10-dihydro-. NIST WebBook. [Link]
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9,10-Anthracenediol, 2-ethyl-. PubChem. [Link]
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9,10-ethanoanthracene, 9,10-dihydro-9-(2-(diethylamino)ethoxy)-, hydrochloride. PubChemLite. [Link]
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An overview on Common Organic Solvents and their Toxicity Abstract. ResearchGate. [Link]
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9,10-Anthracenedione. NIST WebBook. [Link]
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